molecular formula C17H19NO4 B2854254 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide CAS No. 1396874-76-2

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide

Cat. No.: B2854254
CAS No.: 1396874-76-2
M. Wt: 301.342
InChI Key: YWWJTCDHYLQRLO-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide is a synthetic organic compound featuring a complex molecular architecture that incorporates phenoxyacetamide, furan, and cyclopropyl groups. This specific structural motif is of significant interest in medicinal chemistry and drug discovery research. Compounds with phenoxyacetamide scaffolds are frequently investigated for their potential biological activities and their capacity to interact with various enzymatic targets . The unique combination of a furan heterocycle and a strained cyclopropyl ring in this molecule may influence its stereoelectronic properties, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to explore new therapeutic pathways. This product is intended for non-human research applications only and is not classified as a drug, food, or cosmetic. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c19-16(11-22-14-5-2-1-3-6-14)18-12-17(20,13-8-9-13)15-7-4-10-21-15/h1-7,10,13,20H,8-9,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWJTCDHYLQRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)COC2=CC=CC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and furan intermediates, followed by their coupling with phenoxyacetamide under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous functional groups (e.g., phenoxyacetamide cores, cyclopropane/cyclohexane substituents, or heterocyclic motifs) to highlight structural, synthetic, and pharmacological differences.

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity Synthesis Method Reference
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide (Target) C₁₇H₁₉NO₄ (estimated) ~301.3 (estimated) Cyclopropyl, furan, phenoxyacetamide Hypothesized anti-inflammatory/analgesic (based on analogs) Likely multicomponent or substitution reactions
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.206 Cyclohexyl, fluorophenyl, propylacetamido Not explicitly stated (synthesis-focused study) Multicomponent reaction (81% yield)
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Variable (norbornane core) Variable Norbornane, substituted phenoxy Anti-inflammatory, analgesic, antipyretic (in vivo studies) Standard substitution/acylation
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.6 Chloroacetamide, fluorophenyl Intermediate for bioactive derivatives (e.g., quinolinyloxy acetamides) Substitution reaction

Pharmacological Implications

  • Anti-inflammatory Activity: The norbornane-based acetamide in demonstrated significant anti-inflammatory effects in rodent models, suggesting that the target compound’s phenoxyacetamide core may share similar COX-2 inhibition mechanisms.
  • Role of Halogenation: The fluorophenyl group in and chloroacetamide in highlight the importance of halogenation in modulating lipophilicity and target binding. The absence of halogens in the target compound may shift its selectivity toward non-halogen-dependent pathways.

Physicochemical Properties

  • Melting Points : The cyclohexyl derivative in has a melting point of 150–152°C, likely due to strong intermolecular hydrogen bonding. The target compound’s cyclopropyl and furan substituents may lower its melting point, favoring solubility in organic solvents.
  • Hydrogen Bonding : Intramolecular C–H···O interactions observed in could stabilize the target compound’s conformation, enhancing its crystallinity or stability under physiological conditions.

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide is a complex organic compound notable for its unique structural features, including a cyclopropyl group, a furan moiety, and a phenoxyacetamide functional group. This compound has garnered attention in medicinal chemistry and agricultural applications due to its potential biological activities.

Structural Characteristics

The molecular formula of this compound is C16H19NO4C_{16}H_{19}NO_4, with a molecular weight of approximately 316.35 g/mol. The structure allows for various chemical interactions that enhance its bioactivity.

Feature Description
Molecular FormulaC16H19NO4C_{16}H_{19}NO_4
Molecular Weight316.35 g/mol
Key Functional GroupsCyclopropyl, Furan, Phenoxyacetamide

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : Compounds with furan and phenoxy groups have been linked to anti-inflammatory effects. Studies suggest that derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation .
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the furan ring enhances the compound's ability to interact with bacterial targets .
  • Herbicidal Potential : The phenoxyacetamide structure is known for disrupting plant growth processes, indicating potential applications in agriculture as herbicides.
  • Antioxidant Activity : In vitro studies have demonstrated that derivatives of this compound possess significant antioxidant properties, which are crucial for combating oxidative stress in biological systems .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound’s functional groups allow it to bind effectively to enzyme active sites, modulating their activity.
  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to biological macromolecules.

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated various furan derivatives against E. coli, revealing significant inhibition at concentrations as low as 64 µg/mL .
  • Anti-inflammatory Evaluation : Research involving carrageenan-induced inflammation models demonstrated that furan derivatives exhibited COX inhibitory activity comparable to established anti-inflammatory drugs like rofecoxib .
  • Herbicidal Activity Assessment : Experiments indicated that phenoxyacetamides disrupt plant growth by interfering with hormonal pathways, suggesting their potential as herbicides .

Q & A

Q. Optimization strategies :

  • Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
  • Monitor reaction progress via TLC or in-situ IR spectroscopy to minimize side products.
  • Adjust solvent polarity (e.g., switch from THF to acetonitrile) to improve yield in cyclopropane ring formation .

Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?

Q. Key techniques :

  • ¹H/¹³C NMR :
    • Cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm.
    • Furan ring protons resonate as doublets (δ 6.2–7.4 ppm) with coupling constants J = 1.8–3.0 Hz .
    • Acetamide carbonyl (C=O) at δ 165–170 ppm in ¹³C NMR .
  • IR spectroscopy :
    • Stretching vibrations for hydroxyl (-OH) at 3200–3500 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ .
  • Mass spectrometry (HRMS) :
    • Molecular ion peak [M+H]⁺ at m/z 358.1652 (calculated for C₁₉H₂₁NO₅) .

Validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs or MNova) to confirm assignments .

Advanced Research Questions

How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?

Case example : If PASS prediction suggests strong enzyme inhibition (Pa > 0.7) but in vitro assays show low activity:

  • Orthogonal assays : Validate using both enzymatic (e.g., fluorescence-based) and cellular (e.g., Alamar Blue) assays to rule out false negatives .
  • Purity checks : Confirm compound integrity via HPLC (retention time ≥98% pure) and LC-MS to detect degradation products .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenoxy or methylphenoxy variants) to identify SAR trends .

Mitigation : Use molecular dynamics (MD) simulations to assess binding mode flexibility, which may explain discrepancies between docking and experimental results .

What advanced computational modeling approaches are suitable for studying the interaction mechanisms of this compound with biological targets?

Q. Methodologies :

  • Molecular docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding to targets like enoyl-ACP reductase (MtB InhA). Focus on hydrogen bonds with Tyr158 and hydrophobic interactions with Met103 .
  • QSAR modeling :
    • Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity across analogs .
  • Free energy perturbation (FEP) :
    • Calculate binding free energy differences (ΔΔG) for mutations in target proteins (e.g., M. tuberculosis InhA) .

Validation : Correlate docking scores (e.g., Glide SP score ≤ -8.0 kcal/mol) with IC₅₀ values from enzymatic assays .

How can enantiomeric purity be ensured during synthesis, and what analytical methods are recommended for chiral resolution?

Challenges : The compound contains a stereogenic center at the hydroxyethyl group.

  • Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry .
  • Resolution :
    • Chiral HPLC : Employ columns like Chiralpak IA-3 with hexane:isopropanol (90:10) to separate enantiomers (retention time difference ≥2 minutes) .
    • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated curves .

What strategies are effective for metabolite profiling and stability testing under physiological conditions?

Q. Approaches :

  • In vitro stability :
    • Incubate with liver microsomes (human or rat) at 37°C, and monitor degradation via LC-MS/MS over 24 hours .
    • Key metabolites: Hydroxylation at the cyclopropane ring (major) and furan ring oxidation (minor) .
  • pH stability : Test solubility and degradation in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .

Data interpretation : Use software like MetabolitePilot or XCMS for metabolite identification and pathway mapping .

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